An In-depth Technical Guide to 7-Aminonimetazepam: Chemical Structure and Properties
An In-depth Technical Guide to 7-Aminonimetazepam: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminonimetazepam is a primary metabolite of the benzodiazepine nimetazepam, a drug historically used for its hypnotic and anxiolytic properties. As a key analyte in forensic and clinical toxicology, a thorough understanding of its chemical and analytical characteristics is crucial. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 7-aminonimetazepam.
Chemical Structure and Properties
7-Aminonimetazepam is structurally classified as a benzodiazepine.[1][2] Its formal chemical name is 7-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.[2][3] The presence of this metabolite in biological samples, such as urine, is a reliable indicator of nimetazepam use.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 7-aminonimetazepam is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 4959-16-4 | |
| Molecular Formula | C₁₆H₁₅N₃O | |
| Molecular Weight | 265.3 g/mol | |
| Appearance | Neat solid | |
| Melting Point | 227-229 °C (decomposes) | |
| Solubility | Soluble in acetonitrile | |
| Storage Temperature | -20°C |
Spectroscopic Data
While one study acknowledges the acquisition of Nuclear Magnetic Resonance (NMR) data for 7-aminonimetazepam, the specific spectral data is not publicly available. Mass spectrometry (MS) is extensively used for its identification and quantification.
Metabolism
7-Aminonimetazepam is a product of the metabolism of nimetazepam in the body. The metabolic pathway involves the reduction of the nitro group at the 7-position of the benzodiazepine ring to an amino group.
Caption: Metabolic conversion of Nimetazepam to 7-Aminonimetazepam.
Experimental Protocols
The detection and quantification of 7-aminonimetazepam are critical in toxicological screening. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its analysis in biological matrices like urine and hair.
Analysis of 7-Aminonimetazepam in Human Urine by LC-MS/MS
A validated method for the simultaneous quantification of several benzodiazepines, including 7-aminonimetazepam, in human urine has been established.
Sample Preparation:
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Urine samples are subjected to enzymatic hydrolysis.
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Solid-phase extraction (SPE) is employed for the extraction of 7-aminonimetazepam and other analytes.
LC-MS/MS Parameters:
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Chromatography: A Luna polar-RP column is used for separation.
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Mobile Phase: An ammonium acetate buffer solution (pH 4) is utilized.
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Ionization: Mass spectrometry is operated in positive ion mode.
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Quantification: The limit of quantification for 7-aminonimetazepam has been reported to be 5 ng/mL.
Analysis of 7-Aminonimetazepam in Human Hair by LC-MS/MS
A method for quantifying nimetazepam and 7-aminonimetazepam in human hair has also been developed.
Sample Preparation:
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Hair samples are washed and pulverized.
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Extraction of the target compounds is performed using methanol.
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The extract is evaporated to dryness and reconstituted for analysis.
LC-MS/MS Parameters:
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Mode: Analysis is performed in the selective reaction monitoring (SRM) mode.
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Internal Standard: Diazepam-d₅ is used as the internal standard.
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Quantification: The limit of quantification for 7-aminonimetazepam in hair samples was established at 25 pg/mg.
Caption: Workflow for 7-Aminonimetazepam analysis in biological samples.
Synthesis
Toxicological and Pharmacological Properties
The physiological and toxicological properties of 7-aminonimetazepam are not well-known. Its primary significance lies in its role as a biomarker for the consumption of its parent compound, nimetazepam.
Conclusion
7-Aminonimetazepam is a crucial metabolite for monitoring nimetazepam use. While its chemical properties are well-characterized and robust analytical methods for its detection exist, further research is needed to fully elucidate its synthesis, pharmacological, and toxicological profiles. The information and protocols provided in this guide serve as a valuable resource for professionals in the fields of forensic science, clinical toxicology, and drug development.
